Salicylaldehyde-diethylaminoethylamine schiff base
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Overview
Description
Salicylaldehyde-diethylaminoethylamine schiff base is a type of Schiff base compound formed by the condensation of salicylaldehyde and diethylaminoethylamine. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields due to their versatile chemical properties. This particular Schiff base is known for its applications in coordination chemistry, catalysis, and as a ligand in metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylaldehyde-diethylaminoethylamine schiff base typically involves the condensation reaction between salicylaldehyde and diethylaminoethylamine. The reaction is usually carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The reaction mixture is heated at 60-80°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Salicylaldehyde-diethylaminoethylamine schiff base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde components.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the original amine and aldehyde.
Scientific Research Applications
Salicylaldehyde-diethylaminoethylamine schiff base has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which salicylaldehyde-diethylaminoethylamine schiff base exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde Schiff bases: These compounds share the salicylaldehyde moiety but differ in the amine component.
Diethylaminoethylamine Schiff bases: These compounds share the diethylaminoethylamine moiety but differ in the aldehyde component.
Uniqueness
Salicylaldehyde-diethylaminoethylamine schiff base is unique due to its specific combination of salicylaldehyde and diethylaminoethylamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its antimicrobial activity set it apart from other Schiff bases .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)10-9-14-11-12-7-5-6-8-13(12)16/h5-8,11,16H,3-4,9-10H2,1-2H3 |
InChI Key |
PKMPLUBOIQNPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=CC1=CC=CC=C1O |
Origin of Product |
United States |
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